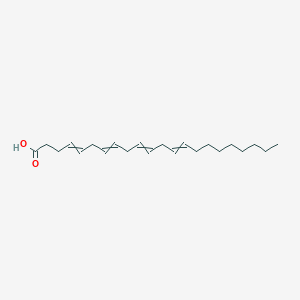

Docosa-4,7,10,13-tetraenoic acid

Description

Properties

IUPAC Name |

docosa-4,7,10,13-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,12-13,15-16,18-19H,2-8,11,14,17,20-21H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPRLMTEVITJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50762621 | |

| Record name | Docosa-4,7,10,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-36-4 | |

| Record name | Docosa-4,7,10,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Biosynthesis Pathways

Docosa-4,7,10,13-tetraenoic acid is synthesized in vivo via elongation and desaturation of shorter-chain precursors. The pathway begins with α-linolenic acid (18:3n-3), which undergoes sequential elongation and desaturation steps catalyzed by microsomal enzymes. Key intermediates include:

- Eicosa-8,11,14,17-tetraenoic acid (20:4n-3) : Produced via Δ6-desaturase and elongase activity.

- Tetracosa-9,12,15,18,21-pentaenoic acid (24:5n-3) : Further elongation introduces two additional carbons.

- Peroxisomal β-oxidation : The final step involves chain shortening of 24:5n-3 to 22:4n-3 (this compound) in peroxisomes, requiring 2,4-dienoyl-CoA reductase to resolve conjugated double bonds.

Critical enzymes in this pathway include:

Microbial Biosynthesis

Microorganisms such as Schizochytrium spp. and Thraustochytrids are engineered to produce this compound via heterologous expression of desaturases and elongases. For example:

- Algal fermentation : Crypthecodinium cohnii produces this compound as a minor component alongside docosahexaenoic acid (DHA).

- Optimization strategies : Nitrogen limitation and low-temperature cultivation enhance PUFA yields by up to 30% in Aurantiochytrium strains.

Chemical Synthesis Approaches

Organic Synthesis Routes

Total synthesis of this compound involves stereoselective formation of double bonds. A representative route includes:

- Wittig olefination : Coupling of C10 and C12 fragments to establish the 4,7-diene system.

- Lindlar catalysis : Partial hydrogenation ensures cis-configuration at positions 10 and 13.

- Carboxylic acid functionalization : Oxidation of a terminal aldehyde to the carboxylic acid completes the chain.

Key challenges :

Catalytic Methods

Recent advances employ transition-metal catalysts for efficient double-bond installation:

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions construct conjugated dienes with >95% stereoselectivity.

- Ziegler-Natta polymerization : Oligomerization of ethylene derivatives followed by oxidative cleavage yields PUFA precursors.

Industrial Production Techniques

Extraction and Purification

This compound is isolated from marine oils (e.g., squid liver oil) using:

Microbial Fermentation at Scale

Industrial bioreactors (≥10,000 L) utilize optimized strains of Schizochytrium spp. with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| pH | 6.8–7.2 |

| Oxygenation | 30% dissolved O2 |

| Yield | 0.5–1.2 g/L |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Biological Synthesis | 0.8–1.5 | 85–92 | 120–200 | High |

| Chemical Synthesis | 20–35 | 98–99.5 | 800–1,500 | Moderate |

| Industrial Extraction | 0.1–0.3 | 70–80 | 300–500 | Limited |

Advantages and limitations :

- Biological methods : Sustainable but require costly enzyme purification.

- Chemical synthesis : High purity but energy-intensive.

- Industrial extraction : Low yield but cost-effective for niche markets.

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen to the compound, reducing the number of double bonds.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include dihydroxydocosatrienoic acids (DHDTs) and epoxydocosatrienoic acids (EDTs). These products have various biological activities and are of significant interest in scientific research .

Scientific Research Applications

Docosa-4,7,10,13-tetraenoic acid has numerous scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: It plays a role in cell signaling and membrane fluidity.

Medicine: It has potential therapeutic applications in treating conditions like inflammation and cardiovascular diseases.

Industry: It is used in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of docosa-4,7,10,13-tetraenoic acid involves its metabolism to biologically active products, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act as signaling molecules and have various physiological effects, including anti-inflammatory and vasodilatory activities. The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Overview

Table 1: Structural Comparison of Selected PUFAs

Table 2: Functional Comparison of Selected PUFAs

Mechanistic Insights and Contrasts

- Chemoresistance vs. Chemosensitization: Hexadeca-4,7,10,13-tetraenoic acid and KHT, secreted by mesenchymal stem cells (MSCs), induce resistance to platinum-based therapies (e.g., cisplatin) by protecting tumor cells . In contrast, DHA suppresses NLRP3 inflammasome activity and enhances 5-fluorouracil (5-FU) efficacy by inhibiting IL-1β secretion . This divergence underscores the context-dependent roles of ω-3 PUFAs: endogenous hexadeca-4,7,10,13-tetraenoic acid is detrimental, while exogenous DHA/EPA may be beneficial .

- For example, hexadeca-4,7,10,13-tetraenoic acid disrupts JNK-mediated IL-1β secretion, whereas DHA modulates β-arrestin-2 pathways to enhance drug response .

- Algicidal and Antibiotic Properties: Hexadeca-4,7,10,13-tetraenoic acid exhibits potent algicidal activity against Heterosigma akashiwo (LC50 1.35 µg/mL) and broad-spectrum antibiotic effects, unlike DHA or EPA . These properties are attributed to its electrophilic reactivity, which damages microbial membranes.

Contradictions and Clinical Implications

- Fish Oil Paradox: While fish oils rich in DHA/EPA are recommended for anti-inflammatory benefits, their efficacy in chemotherapy is compromised by trace hexadeca-4,7,10,13-tetraenoic acid, which counteracts platinum drugs . Purified DHA/EPA formulations are suggested to avoid this interaction .

- Endogenous vs. Exogenous Effects: Endogenously produced hexadeca-4,7,10,13-tetraenoic acid and KHT from MSCs promote tumor survival, whereas dietary DHA/EPA sensitizes cancer cells to apoptosis . This highlights the need to target MSC-secreted PUFAs in combinatorial therapies.

Q & A

Q. What methodological approaches are optimal for extracting Docosa-4,7,10,13-tetraenoic acid from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction. This involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer, containing lipids like this compound, is isolated for purification. This method is efficient (<10 minutes) and minimizes lipid degradation . For tissues with high oxidative susceptibility (e.g., brain), adding antioxidants like BHT during homogenization is recommended.

Q. How can researchers quantify this compound in complex biological matrices such as plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol involves:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate lipids.

- Chromatography : Reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with gradient elution (mobile phase: water/acetonitrile + 0.1% formic acid).

- Detection : Negative-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 327 → 283 for this compound). Calibration curves using deuterated internal standards (e.g., DHA-d5) improve accuracy .

Q. What precautions are necessary to prevent degradation of this compound during storage?

Store samples at -80°C under nitrogen to avoid oxidation. For long-term stability, add chelating agents (e.g., EDTA) to sequester metal ions and use amber vials to limit light exposure. Purity assessments via GC-FID or HPLC-UV should be conducted pre- and post-storage .

Q. How is this compound integrated into lipidomics workflows?

Lipidomics pipelines typically include:

- Data-independent acquisition (DIA) : For untargeted profiling of lipid species.

- Software tools : LipidSearch or Skyline for peak alignment and annotation.

- Structural validation : MS/MS spectral matching against databases (e.g., LIPID MAPS). This compound is often identified via its characteristic fragmentation pattern, including loss of CO2 (44 Da) and allylic cleavages .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s role in chemoresistance?

In vitro co-culture systems with cancer-associated fibroblasts (CAFs) or mesenchymal stem cells (MSCs) can mimic tumor microenvironments. For example:

Q. How does this compound interact with cellular receptors like FFAR4?

FFAR4 (GPR120) activation can be studied via:

Q. How can contradictory findings on pro-inflammatory vs. anti-inflammatory roles be resolved?

Contradictions may arise from concentration-dependent effects or cell-type specificity. Methodological strategies include:

- Dose-response curves : Test 0.1-100 µM ranges in primary macrophages vs. cancer cells.

- Metabolite profiling : Quantify pro-resolving mediators (e.g., resolvins) vs. pro-inflammatory eicosanoids (e.g., prostaglandins) via LC-MS/MS.

- Transcriptomics : RNA-seq to identify differentially expressed genes in TLR4/NF-κB pathways .

Q. What synthetic strategies are used to produce isotopically labeled this compound for metabolic tracing?

Deuterated or ¹³C-labeled analogs are synthesized via:

- Chemical synthesis : Wittig reactions with deuterated aldehydes to introduce double bonds.

- Biosynthetic labeling : Feed algae (e.g., Schizochytrium) with ¹³C-acetate and purify labeled fatty acids via preparative HPLC. These tracers enable kinetic studies of lipid turnover using stable isotope-resolved metabolomics (SIRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.